molecular formula C21H24ClN3O3S B278173 Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-methyl-1-piperazinyl)benzoate

Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-methyl-1-piperazinyl)benzoate

Cat. No. B278173
M. Wt: 434 g/mol
InChI Key: LNFFBYRRYDNVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-methyl-1-piperazinyl)benzoate, commonly known as ML351, is a synthetic compound that has been developed for its potential use in treating a variety of diseases. The molecule has a unique structure that allows it to interact with specific biological targets, making it a promising candidate for future drug development.

Mechanism Of Action

The mechanism of action of ML351 is not fully understood, but it is believed to interact with specific biological targets involved in disease progression. For example, in cancer cells, ML351 has been shown to inhibit the activity of a protein called MTH1, which is involved in DNA repair. By inhibiting MTH1, ML351 can prevent cancer cells from repairing their DNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
ML351 has been shown to have a variety of biochemical and physiological effects depending on the specific disease being targeted. In cancer cells, ML351 has been shown to induce cell death and inhibit tumor growth. In neurodegenerative diseases, ML351 has been shown to protect neurons from damage and improve cognitive function. In viral infections, ML351 has been shown to inhibit viral replication and reduce viral load.

Advantages And Limitations For Lab Experiments

One advantage of using ML351 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, ML351 has been shown to have low toxicity in animal studies, making it a safe option for in vivo experiments. However, one limitation of using ML351 in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several potential future directions for research on ML351. One area of interest is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of ML351 and to identify additional biological targets that it may interact with. Finally, future research may focus on developing new synthetic analogs of ML351 with improved efficacy and lower cost.

Synthesis Methods

The synthesis of ML351 involves several steps, starting with the reaction of 4-chlorobenzenethiol with acetic anhydride to form the corresponding acetyl derivative. This intermediate is then reacted with 4-(4-methyl-1-piperazinyl)benzoic acid to form the final product. The synthesis of ML351 has been optimized to yield high purity and high yields, making it a practical option for large-scale production.

Scientific Research Applications

ML351 has been the subject of extensive scientific research due to its potential therapeutic applications. One area of interest is its use in treating cancer, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, ML351 has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as viral infections such as HIV.

properties

Product Name

Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-methyl-1-piperazinyl)benzoate

Molecular Formula

C21H24ClN3O3S

Molecular Weight

434 g/mol

IUPAC Name

methyl 3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C21H24ClN3O3S/c1-24-9-11-25(12-10-24)19-8-3-15(21(27)28-2)13-18(19)23-20(26)14-29-17-6-4-16(22)5-7-17/h3-8,13H,9-12,14H2,1-2H3,(H,23,26)

InChI Key

LNFFBYRRYDNVCZ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CSC3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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